molecular formula C7H6Cl2FN B1318760 2,4-Dichloro-5-fluorobenzylamine CAS No. 939980-28-6

2,4-Dichloro-5-fluorobenzylamine

Cat. No.: B1318760
CAS No.: 939980-28-6
M. Wt: 194.03 g/mol
InChI Key: SPMPPFHZFBBNHR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzylamine is a fluorinated benzylamine derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a benzylamine group and strategically placed chlorine and fluorine substituents on the aromatic ring, makes it a versatile precursor for the development of more complex molecules. Fluorinated benzylamine derivatives are recognized for their utility in the synthesis of pharmaceutical drugs and agricultural chemicals . For instance, closely related compounds such as 2,4-dichloro-5-fluorobenzoic acid are well-established as key intermediates in the synthesis of critical active pharmaceutical ingredients (APIs) like the antibiotic ciprofloxacin . As a benzylamine, this compound can undergo various transformations; the amino group can be functionalized, and the halogen atoms can facilitate further cross-coupling reactions or be substituted to introduce diverse molecular fragments . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a high-quality building block to accelerate their discovery and development projects.

Properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMPPFHZFBBNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590690
Record name 1-(2,4-Dichloro-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939980-28-6
Record name 1-(2,4-Dichloro-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Steps

  • Stage 1: Generation of 2,4-dichloro-5-fluorobenzyl bromide from the corresponding benzyl precursor.
  • Stage 2: Nucleophilic substitution of the benzyl bromide with an amine source.

Detailed Procedure (Based on Patent EP1956009 and Chemicalbook Data)

  • Reagents and Conditions:

    • Sodium hydride (60%) in tetrahydrofuran (THF) as a base.
    • tert-Butyl iminodicarboxylate as an amine precursor.
    • Reaction temperature: 55 °C for 1 hour, then overnight stirring.
    • Hydrochloric acid in ethyl acetate for deprotection at 20 °C for 1.5 hours.
  • Process:

    • To a solution of 2,4-dichloro-5-fluorobenzyl bromide in THF, sodium hydride is added to generate the benzyl anion.
    • tert-Butyl iminodicarboxylate is added to trap the anion, forming a protected amine intermediate.
    • After completion, the reaction mixture is worked up by washing and drying.
    • The protected intermediate is then treated with hydrochloric acid in ethyl acetate to remove protecting groups, yielding this compound as a colorless solid.
  • Yield: Approximately 70% overall yield reported.

  • Characterization: APCI-MS shows molecular ion peaks at m/e 194/196 (M+H), consistent with the target compound.

Step Reagents/Conditions Temperature Time Outcome
1 Sodium hydride in THF Room temp 0.5 h Formation of benzyl anion
2 tert-Butyl iminodicarboxylate in THF 55 °C 1 h + overnight Protected amine intermediate
3 HCl in ethyl acetate 20 °C 1.5 h Deprotection to benzylamine

Preparation of Key Intermediate: 2,4-Dichloro-5-fluorobenzoyl Chloride

Since this compound synthesis often requires benzyl halides derived from benzoyl chlorides, the preparation of 2,4-dichloro-5-fluorobenzoyl chloride is critical.

Industrial Preparation Method (Patent CN104649890A)

  • Starting Material: 2,4-dichlorofluorobenzene
  • Catalyst: Composite zeolite solid super acid catalyst
  • Reagents: Carbon tetrachloride, iron trichloride
  • Process:

    • Chloromethylation of 2,4-dichlorofluorobenzene with carbon tetrachloride under reflux with the catalyst to form 2,4-bis-chloro-5-fluorotrichlorotoluene.
    • Hydrolysis and catalytic reaction with iron trichloride at 20-40 °C to yield 2,4-dichloro-5-fluorobenzoyl chloride.
  • Advantages:

    • Avoids use of strong acids like sulfuric acid.
    • Simplifies operational steps.
    • Suitable for industrial scale with improved yield.

Alternative Method Using Bis(trichloromethyl) Carbonate (ChemicalBook)

  • Reagents: 2,4-dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene
  • Conditions: 110 °C in a tubular reactor
  • Yield: 99.1%
  • Process:
    • 2,4-dichloro-5-fluorobenzoic acid is reacted with bis(trichloromethyl) carbonate in toluene.
    • The product is distilled to remove solvent and excess reagent, yielding high-purity benzoyl chloride.
Method Starting Material Key Reagents/Catalysts Temperature (°C) Yield (%) Notes
Zeolite catalyst method 2,4-dichlorofluorobenzene CCl4, composite zeolite catalyst, FeCl3 Reflux, 20-40 High Industrially suitable
Bis(trichloromethyl) carbonate 2,4-dichloro-5-fluorobenzoic acid Bis(trichloromethyl) carbonate, toluene 110 99.1 High purity, green chemistry

Notes on Preparation Challenges and Optimization

  • Selectivity: Maintaining the dichloro and fluorine substituents during halogenation and amination steps is critical.
  • Use of Protecting Groups: tert-Butyl iminodicarboxylate protects the amine functionality during nucleophilic substitution, improving yield and purity.
  • Catalyst Choice: Solid acid catalysts like zeolites improve environmental profile and scalability.
  • Avoidance of Harsh Chemicals: Newer methods avoid strong acids and toxic reagents, enhancing safety and industrial applicability.

Summary Table of Preparation Methods for this compound

Step Method/Route Key Reagents/Conditions Yield (%) Reference/Patent
Benzyl bromide formation Halogenation of benzyl precursor Sodium hydride, THF, tert-butyl iminodicarboxylate, HCl/ethyl acetate ~70 EP1956009, ChemicalBook
Benzoyl chloride preparation Zeolite catalyst chloromethylation 2,4-dichlorofluorobenzene, CCl4, zeolite catalyst, FeCl3, hydrolysis High CN104649890A
Benzoyl chloride preparation Bis(trichloromethyl) carbonate route 2,4-dichloro-5-fluorobenzoic acid, bis(trichloromethyl) carbonate, toluene 99.1 ChemicalBook

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can yield primary amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of nitro or nitrile compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

2,4-Dichloro-5-fluorobenzylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The position of chlorine and fluorine significantly impacts reactivity. For example, 3,6-dichloro-2-fluorobenzylamine’s melting point (44–47°C) suggests weaker intermolecular forces compared to the 2,4,5-substituted analog .

Biological Activity

2,4-Dichloro-5-fluorobenzylamine (DCFBA) is a halogenated aromatic amine that has garnered attention in various fields of scientific research due to its unique chemical structure and biological properties. This article delves into the biological activity of DCFBA, examining its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DCFBA is C7_7H6_6Cl2_2F, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzylamine backbone. The halogen substitutions significantly influence the compound's reactivity and interaction with biological targets.

Binding Affinity : DCFBA exhibits a strong binding affinity to various enzymes and receptors. The presence of halogens enhances its lipophilicity and steric properties, allowing it to interact effectively with biological macromolecules .

Enzyme Interaction : Research indicates that DCFBA can modulate enzyme activity, potentially altering metabolic pathways. This modulation can lead to significant biological effects, making it a candidate for drug development.

Antimicrobial Properties

DCBFA has been investigated for its antimicrobial activity. In studies focusing on similar compounds, it was found that halogenated benzylamines can exhibit potent antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. While specific data on DCFBA's antimicrobial efficacy is limited, its structural analogs demonstrate promising results .

Therapeutic Potential

Drug Development : DCFBA is being explored as a precursor in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural variations. Its unique substitution pattern makes it a valuable candidate in medicinal chemistry for developing new therapeutic agents.

Case Studies :

  • Antiviral Activity : A study explored the synthesis of various derivatives based on DCFBA, revealing potential antiviral properties against specific viral strains. The modifications made to the benzylamine structure were crucial in enhancing efficacy.
  • Inhibition Studies : Research has shown that compounds similar to DCFBA can inhibit catalase activity in certain bacteria, suggesting potential applications in treating infections where catalase plays a role in pathogen survival .

Summary of Research Findings

Study Focus Findings References
Antimicrobial ActivityHalogenated benzylamines exhibit antibacterial properties against E. coli and S. aureus
Drug DevelopmentDCFBA serves as a precursor for synthesizing novel pharmaceutical agents
Enzyme InhibitionSimilar compounds inhibit catalase activity in bacteria

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-fluorobenzylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically starts with halogenation of a fluorinated benzoic acid precursor. For example, chlorination of 2,4-dichloro-5-fluorobenzoic acid using reagents like chlorine gas under reflux conditions (3 h, ethanol/water solvent) yields intermediates, which are subsequently reduced to the benzylamine derivative . Key parameters include maintaining pH 10–10.2 during neutralization steps and controlling reaction time to minimize byproducts. Optimization should involve monitoring via TLC or HPLC to confirm intermediate purity before reduction.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : The compound is classified as UN 2735 (amine, flammable) and poses hazards (H314: skin/eye corrosion). Critical protocols include:
  • Using fume hoods and PPE (nitrile gloves, lab coat).
  • Immediate first aid for exposure: flush eyes with water for 15+ minutes; wash skin with soap/water .
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., Cl/F positions). Compare chemical shifts with NIST reference data .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z 194.04 for [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during chlorination of fluorinated benzylamine precursors?

  • Methodological Answer : Regioselectivity in chlorination is influenced by electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance. To favor 2,4-dichloro substitution:
  • Use Lewis acid catalysts (e.g., AlCl3_3) to direct electrophilic attack .
  • Monitor reaction progress with in-situ FTIR to detect intermediate formation.
  • Compare byproduct profiles (e.g., 3,6-dichloro isomers) via GC-MS and adjust stoichiometry or temperature .

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify reactive sites. For example, the amine group’s HOMO energy predicts nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Cross-validate with experimental kinetic data from UV-Vis monitoring .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H couplings and 1^1H-13^{13}C connectivity. For example, distinguish between para- and meta-substituted chloro/fluoro groups .
  • X-ray Crystallography : Resolve ambiguous NOE effects by obtaining single-crystal structures. Compare unit cell parameters with Cambridge Structural Database entries .

Q. What recent advancements leverage this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Design : The amine group serves as a hydrogen-bond donor in kinase inhibitors. Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., EGFR) .
  • Prodrug Synthesis : Conjugate the amine with carboxylic acid moieties (e.g., via EDC coupling) to improve bioavailability. Validate hydrolysis stability under physiological pH .

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